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Compound of Interest

Compound Name: 2-Bromopropanamide

Cat. No.: B1266602 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromopropanamide is a valuable chemical intermediate in the synthesis of

various pharmaceutical and organic compounds.[1][2] Achieving an optimal yield of this reagent

is critical for efficient and cost-effective research and development. The most effective and

high-yielding synthetic route involves a two-step process: the α-bromination of a propanoic acid

derivative via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by the ammonolysis of the

resulting 2-bromopropionyl halide.[3][4] This document provides detailed protocols and reaction

condition data to guide researchers in synthesizing 2-bromopropanamide with a focus on

maximizing yield and purity.

Data Summary: Reaction Conditions and Yields
The following tables summarize quantitative data for the key steps in the synthesis of 2-
Bromopropanamide.

Table 1: Synthesis of 2-Bromopropionyl Bromide via Hell-Volhard-Zelinsky Reaction This step

converts propionic acid into the reactive acyl bromide intermediate.
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Reagent/Parameter Condition Reported Yield Reference

Starting Material Dry Propionic Acid N/A [5]

Catalyst
Amorphous Red

Phosphorus
~0.15 g per g of acid [5]

Brominating Agent Bromine (Br₂) ~3.3 g per g of acid [5]

Temperature

Initial warming to 40-

50°C, then gentle

reflux

N/A [5]

Reaction Time 2 hours (reflux) N/A [5]

Product
2-Bromopropionyl

bromide
75-80% [5]

Table 2: Ammonolysis of 2-Bromopropionyl Halide This step converts the intermediate acyl

halide into the final 2-bromopropanamide product. While specific percentage yields for this

final step are not detailed in the literature, the reaction is consistently described as rapid,

violent, and high-yielding.[6][7]

Reagent/Parameter Condition Expected Yield Reference

Starting Material
2-Bromopropionyl

bromide/chloride
N/A [6][7]

Aminating Agent

Concentrated

Aqueous Ammonia

(NH₃)

High [6][7]

Stoichiometry

At least 2 equivalents

of ammonia (excess is

typical)

High [7][8]

Temperature
Exothermic; often

requires cooling
High [6]

Product 2-Bromopropanamide High [6][7]
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Experimental Protocols
Safety Precautions: These procedures involve hazardous materials. Bromine is highly corrosive

and toxic. The reaction between acyl halides and ammonia is extremely exothermic and violent.

All steps must be performed in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of 2-Bromopropionyl Bromide
This protocol is adapted from a standard Hell-Volhard-Zelinsky procedure.[5]

Materials:

Dry propionic acid (50 g)

Dry amorphous red phosphorus (7.6 g)

Bromine (166.7 g total)

Round bottom flask with dropping funnel and reflux condenser

Procedure:

To a round bottom flask, add 50 g of dry propionic acid and 7.6 g of dry amorphous

phosphorus.[5]

Set up the flask with a dropping funnel and a reflux condenser in a fume hood.

Slowly add an initial portion of bromine (66.7 g) from the dropping funnel.[5]

Gently warm the mixture to 40-50°C to initiate the reaction.[5]

Once the reaction begins, slowly add the remaining 100 g of bromine from the dropping

funnel.

After the addition is complete, gently heat the mixture to reflux for 2 hours to ensure the

reaction goes to completion.[5]
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The resulting product, 2-bromopropionyl bromide, can be purified by distillation at

atmospheric pressure (boiling point: 154°C).[5] The expected yield is 75-80%. This

intermediate can be used directly in the next step.

Protocol 2: Synthesis of 2-Bromopropanamide
This protocol is based on the general procedure for the ammonolysis of acyl halides.[6][7][8]

Materials:

2-Bromopropionyl bromide (or chloride)

Concentrated aqueous ammonia solution

Large beaker or flask

Ice bath

Procedure:

Place a large beaker containing concentrated aqueous ammonia solution into an ice bath to

cool. An excess of ammonia is crucial, with at least two equivalents used for every one

equivalent of the acyl halide.[7][8]

Slowly and carefully add the 2-bromopropionyl bromide dropwise to the cold, stirred,

concentrated ammonia solution.

A violent reaction will occur, producing dense white smoke, which is a mixture of solid 2-
bromopropanamide and ammonium bromide (or chloride).[6][7]

After the addition is complete, continue stirring the mixture in the ice bath for a short period

to ensure the reaction is complete.

The crude solid product contains both 2-bromopropanamide and the ammonium halide

salt.

Protocol 3: Purification of 2-Bromopropanamide
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Materials:

Crude product mixture from Protocol 2

Cold water

Buchner funnel and flask

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

Initial Wash: Filter the crude solid product using a Buchner funnel. Wash the solid with a

small amount of cold water to remove the majority of the water-soluble ammonium halide

salt.

Recrystallization: Transfer the washed solid to a flask. Add a minimal amount of a suitable

hot solvent or solvent mixture to dissolve the 2-bromopropanamide.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce

crystallization of the pure 2-bromopropanamide.

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry

under vacuum. The melting point of pure 2-bromopropanamide is 123-125°C.[9]

Workflow and Pathway Visualization
The following diagrams illustrate the overall synthetic workflow and the core chemical

transformation.
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Workflow for the Synthesis of 2-Bromopropanamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Reactivity_of_Carboxylic_Acids/Hell-Volhard-Zelinskii_Reaction
https://www.quora.com/How-do-I-convert-propanoic-acid-into-2-bromopropionic-acid
https://prepchem.com/synthesis-of-2-bromopropionic-acid/
https://www.chemguide.co.uk/organicprops/acylchlorides/nitrogen.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Synthesis_of_Amides/Making_Amides_from_Acyl_Chlorides
https://www.jove.com/science-education/v/12363/acid-halides-to-amides-aminolysis
https://www.sigmaaldrich.com/HK/zh/product/aldrich/308595
https://www.benchchem.com/product/b1266602#2-bromopropanamide-reaction-conditions-for-optimal-yield
https://www.benchchem.com/product/b1266602#2-bromopropanamide-reaction-conditions-for-optimal-yield
https://www.benchchem.com/product/b1266602#2-bromopropanamide-reaction-conditions-for-optimal-yield
https://www.benchchem.com/product/b1266602#2-bromopropanamide-reaction-conditions-for-optimal-yield
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266602?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

